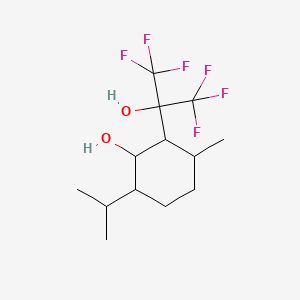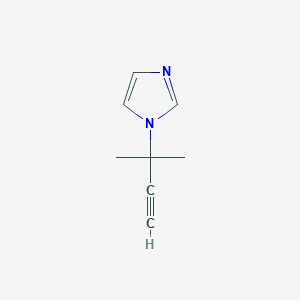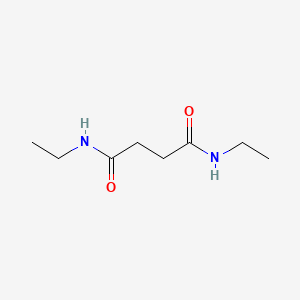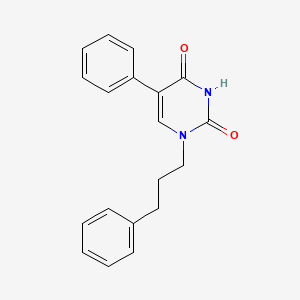![molecular formula C12H13NOS2 B13995145 3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 56676-57-4](/img/structure/B13995145.png)
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a sulfanylidene group and a propan-2-ylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one typically involves the reaction of 4-isopropylbenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, leading to the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-thiouracil: A thio analog of uracil with antiviral and antitumor activities.
4-oxo-6-(4-propan-2-ylphenyl)-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: A structurally related compound with similar biological activities.
Uniqueness
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
56676-57-4 |
|---|---|
Formule moléculaire |
C12H13NOS2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-16-12(13)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
FLRUTGSGOXTHSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)



![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)

![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)





![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
